



# Application Notes and Protocols for AJH-836 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AJH-836** is a synthetic diacylglycerol (DAG)-lactone that functions as a potent and selective C1 domain ligand. [1][2] It displays preferential binding to novel protein kinase C (PKC) isoforms, specifically PKC $\delta$  and PKC $\epsilon$ , over classical PKC isoforms (PKC $\alpha$  and PKC $\beta$ II). [1] This selectivity provides a valuable tool for dissecting the specific roles of these novel PKC isoforms in various cellular processes. The activation of novel PKCs by **AJH-836** has been shown to induce significant changes in cytoskeletal organization in lung cancer cells, highlighting its potential in cancer research and drug discovery. [1][2]

These application notes provide a comprehensive overview of the utility of **AJH-836** in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of novel PKC isoforms. The included protocols and data will enable researchers to effectively integrate **AJH-836** into their drug discovery workflows.

### **Data Presentation**

The selectivity of **AJH-836** for novel PKC isoforms is a key feature. The following table summarizes the binding affinities (Ki) of **AJH-836** for various PKC isoforms, as determined by [3H]PDBu competition binding assays. For comparison, data for the non-selective PKC activator Phorbol 12-Myristate 13-Acetate (PMA) is also included.



| Compound | PKCα (Ki,<br>nM) | PKCβII (Ki,<br>nM) | PKCδ (Ki,<br>nM) | PKCε (Ki,<br>nM) | Selectivity<br>(cPKC vs<br>nPKC)                      |
|----------|------------------|--------------------|------------------|------------------|-------------------------------------------------------|
| AJH-836  | 4.5              | Not Reported       | 0.4              | 0.35             | ~10-12 fold for $\delta$ and $\epsilon$ over $\alpha$ |
| PMA      | 1.6              | 1.1                | 0.7              | 2.0              | Non-selective                                         |

Data for **AJH-836** from[1]. Data for PMA is representative from literature.

# **Signaling Pathway**

**AJH-836** acts as a DAG mimetic, binding to the C1 domain of susceptible PKC isoforms. This binding event recruits the PKC enzyme to the cell membrane, leading to its activation. The selective activation of PKC $\delta$  and PKC $\epsilon$  by **AJH-836** triggers downstream signaling cascades that can influence a variety of cellular functions, including cytoskeletal dynamics.





Click to download full resolution via product page

AJH-836 signaling pathway.

# **Experimental Protocols**

# High-Throughput Screening for Modulators of PKC $\delta$ / $\epsilon$ using a TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, for identifying inhibitors or enhancers of **AJH-836**-mediated activation of PKC $\delta$  or PKC $\epsilon$  in a high-throughput format.

**Experimental Workflow** 





Click to download full resolution via product page

High-throughput screening workflow.



#### Materials and Reagents:

Enzymes: Recombinant human PKCδ and PKCε

• Substrate: Fluorescein-labeled PKC substrate peptide

Activator: AJH-836

ATP

- Detection Antibody: Terbium-labeled anti-phospho-substrate antibody
- Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Stop Solution: TR-FRET dilution buffer containing EDTA
- Plates: Low-volume 384-well black assay plates
- Test Compounds: Library of small molecules
- Controls:
  - Positive Control: AJH-836 (for inhibitor screening) or a known potent activator
  - Negative Control: DMSO (vehicle)
  - No Enzyme Control: Assay buffer without PKC enzyme
  - No ATP Control: Assay buffer without ATP

#### Protocol:

- Compound Plating:
  - Prepare serial dilutions of test compounds in DMSO.
  - Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution, positive control, and negative control to the assay plate.



- Enzyme and Substrate/ATP Preparation:
  - Prepare a working solution of the PKC enzyme (PKCδ or PKCε) in assay buffer at 2X the final desired concentration.
  - Prepare a working solution of the fluorescein-labeled substrate and ATP in assay buffer at 2X the final desired concentration. The final ATP concentration should be at its Km for the respective enzyme.

#### Assay Reaction:

- Add 5 μL of the 2X enzyme solution to each well of the assay plate.
- $\circ$  Add 5  $\mu$ L of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 10  $\mu$ L.
- For inhibitor screening, the reaction mixture will also contain a fixed concentration of AJH-836 (e.g., EC80 concentration).
- Incubate the plate at room temperature for 60 minutes.

#### Detection:

- Prepare a 2X solution of the Terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
- Add 10 µL of the antibody solution to each well.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

#### Data Acquisition:

 Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the Terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).

#### Data Analysis:



- Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.
- Normalize the data to the controls:
  - % Inhibition: 100 \* (1 (Ratio compound Ratio min) / (Ratio max Ratio min))
    - Ratio\_max = signal from positive control (e.g., AJH-836 without inhibitor)
    - Ratio min = signal from negative control (e.g., no enzyme or potent inhibitor)
  - % Activation: 100 \* ((Ratio compound Ratio min) / (Ratio max Ratio min))
    - Ratio max = signal from a known potent activator
    - Ratio min = signal from DMSO control
- Determine the Z'-factor to assess assay quality:
  - Z' = 1 (3 \* (SD max + SD min)) / |Mean max Mean min|
  - A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

## Conclusion

**AJH-836** is a valuable research tool for investigating the roles of novel PKC isoforms. Its selectivity allows for targeted studies that are not possible with pan-PKC activators. The provided protocols and data serve as a guide for the application of **AJH-836** in high-throughput screening campaigns, facilitating the discovery of novel modulators of PKC $\delta$  and PKC $\epsilon$  for therapeutic development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AJH-836 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396329#ajh-836-application-in-high-throughputscreening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com